L-Tyrosine-1-13C

Metabolic flux analysis Phenylalanine hydroxylase In vivo enzyme kinetics

Metabolic flux studies require carboxyl-specific tyrosine tracers free from deuterium isotope effects that compromise quantitative accuracy. L-Tyrosine-1-¹³C (CAS 110622-46-3) provides a single +1 Da mass shift with native physicochemical behavior. • Validated for primed continuous infusion protocols measuring phenylalanine hydroxylation in PKU studies • Pairs with L-[ring-²H₅]phenylalanine for dual-tracer protein turnover (CV <5%) • Superior LC-MS/MS internal standard with identical ESI response to unlabeled analyte Supplied at ≥99 atom% ¹³C, ≥98% chemical purity. Standard global shipping.

Molecular Formula C9H11NO3
Molecular Weight 182.18 g/mol
CAS No. 110622-46-3
Cat. No. B009204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine-1-13C
CAS110622-46-3
Molecular FormulaC9H11NO3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i9+1
InChIKeyOUYCCCASQSFEME-DMSOPOIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tyrosine-1-13C Product Overview


L-Tyrosine-1-13C is a stable isotope-labeled analog of the conditionally essential amino acid L-tyrosine, specifically enriched with carbon-13 at the carboxyl carbon (C1 position) [1]. This compound serves as a position-specific tracer in metabolic flux studies, enabling precise tracking of tyrosine metabolism through pathways involving decarboxylation or carboxyl group transfer, distinct from uniformly labeled or ring-labeled analogs . The compound is supplied with certified isotopic enrichment typically ≥99 atom% ¹³C and chemical purity ≥98% (CP), as documented by major vendors .

Position-specific ¹³C tracer at carboxyl carbon for metabolic flux analysis
Single +1 Da mass shift enables clean MS distinction without complex isotopologue patterns
Avoids deuterium isotope effects; preserves native chromatographic and ionization behavior
Certified high isotopic enrichment and documented chemical purity for quantitative tracer studies

L-Tyrosine-1-13C: Why Analogs Fall Short


Unlabeled L-tyrosine provides no mass spectrometric or NMR distinguishability from endogenous pools, rendering it useless as a tracer. Deuterated analogs (e.g., L-Tyrosine-ring-D₄) introduce deuterium isotope effects that alter enzyme kinetics and chromatographic retention times compared to the native analyte, potentially compromising quantitative accuracy [1]. Uniformly labeled ¹³C analogs (e.g., L-Tyrosine-¹³C₉,¹⁵N) produce complex isotopologue distributions that may obscure pathway-specific flux information [2]. In contrast, L-Tyrosine-1-¹³C offers a single mass shift (+1 Da) and preserves native physicochemical behavior, enabling precise quantitative tracing of carboxyl-specific metabolic fates without the confounding effects of deuteration or excessive isotopic complexity [3].

Unlabeled L-Tyrosine
No mass shift or NMR signature to distinguish from endogenous pools; cannot serve as tracer.
Deuterated Analogs (e.g., ring-D₄)
Deuterium isotope effects may alter enzyme kinetics, chromatographic retention, and ionization response, compromising quantitative accuracy.
Uniformly ¹³C/¹⁵N Labeled Tyrosine
Complex isotopologue distributions can obscure pathway-specific flux information; may require extensive deconvolution.

L-Tyrosine-1-13C Comparative Evidence


Metabolic Fate Tracking: Position-Specific ¹³C Advantage

In vivo phenylalanine hydroxylation rates in humans were quantified using a primed continuous infusion of L-[ring-²H₅]phenylalanine and L-[1-¹³C]tyrosine. The carboxyl-specific ¹³C label permitted unambiguous measurement of tyrosine turnover and conversion rates without interference from phenylalanine-derived labeling [1]. In contrast, ring-¹³C₆-labeled tyrosine (L-Tyrosine-ring-¹³C₆) produces a +6 Da mass shift that overlaps with potential multiple-labeling patterns from phenylalanine metabolism, complicating isotopologue deconvolution in complex biological matrices [2].

Metabolic Fate Tracking
Class-level
Target: L-[1-¹³C]tyrosine, +1 Da shift, clean isotopologue distribution Comparator: L-Tyrosine-ring-¹³C₆ (+6 Da), ring-D₄ (+4 Da); require complex deconvolution Reported conversion rates: 4.11–6.33 µmol·kg⁻¹·h⁻¹ (normal); 0.13–0.95 µmol·kg⁻¹·h⁻¹ (PKU model) Conditions: Primed continuous infusion, GC-MS of N-trifluoroacetyl-, methyl ester derivatives
Supports unambiguous measurement of tyrosine turnover without phenylalanine-derived labeling interference.
Model-dependent flux values; verify isotope enrichment measurement protocol.
Metabolic flux analysis Phenylalanine hydroxylase In vivo enzyme kinetics

Linearity in Dual-Isotope Tracer Mixtures

A study evaluating the determination of isotope enrichment using complete isotopomer distribution analysis demonstrated linearity over the entire tracer mole fraction range (0 to 1) for mixtures of L-[1-¹³C]tyrosine and L-[3,3-²H₂]tyrosine tracers [1]. The linear relationship between tracer mole fraction and normalized MS signals enables high-precision quantification with coefficients of variation (CV) less than 5% [1]. In contrast, mixtures involving deuterated tracers alone can exhibit non-linear instrument response due to differential ionization efficiencies between protiated and deuterated species [2].

Dual-Isotope Linearity
Head-to-head
Target: L-[1-¹³C]tyrosine + L-[3,3-²H₂]tyrosine; linear MS response across mole fraction 0–1; CV
Enables accurate flux calculation without non-linear calibration curves.
Confirmed in dual-tracer infusion studies; method-specific validation recommended.
Deuterium Effect Avoidance
Class-level
Target: L-Tyrosine-1-¹³C co-elutes with unlabeled analyte; identical ESI ionization response Comparator: Deuterated ISTDs (e.g., ring-D₄) show retention time shifts up to 0.2–0.5 min and up to 15% ionization bias Conditions: Reversed-phase LC-MS/MS, C18, aqueous acetonitrile
Supports accurate matrix effect correction and assay precision.
Co-elution and ionization equivalence should be verified per batch and matrix.
Isotopic Purity
Specification review
≥99 atom% ¹³C enrichment; ≥98% chemical purity (CP)
Minimizes natural abundance correction error; enables detection of subtle labeling changes.
Verify batch-specific CoA; purity impacts correction factor magnitude.
Protein NMR Labeling
Context-dependent
Target: Carbonyl ¹³C label enables selective TROSY-HNCO cross peaks with minimal metabolic scrambling Comparator: ¹⁵N α-amino labeling prone to scrambling; ring-D₄ lacks carbonyl connectivity Conditions: Uniform deuteration, ¹⁵N background, E. coli expression, proteins >40 kDa
Enables residue-specific assignment in high-molecular-weight protein systems.
Requires specialized labeling strategy; not suited for uniform labeling approaches.
Isotope dilution mass spectrometry Tracer mole fraction GC-MS quantification

Avoiding Deuterium Isotope Effects with ¹³C Standards

Deuterated internal standards can exhibit altered chromatographic retention times and differential ionization efficiency compared to the native analyte due to deuterium isotope effects, potentially introducing quantitative bias in LC-MS/MS assays [1]. ¹³C-labeled internal standards such as L-Tyrosine-1-¹³C co-elute precisely with unlabeled L-tyrosine and exhibit identical ionization response, ensuring accurate matrix effect correction and improved assay precision [2].

Deuterium Effect Avoidance
Class-level
Target: L-Tyrosine-1-¹³C co-elutes with unlabeled analyte; identical ESI ionization response Comparator: Deuterated ISTDs (e.g., ring-D₄) show retention time shifts up to 0.2–0.5 min and up to 15% ionization bias Conditions: Reversed-phase LC-MS/MS, C18, aqueous acetonitrile
Supports accurate matrix effect correction and assay precision.
Co-elution and ionization equivalence should be verified per batch and matrix.
LC-MS/MS quantification Internal standard Deuterium isotope effect

High Isotopic Purity for Accurate Quantification

Commercially available L-Tyrosine-1-¹³C is supplied with certified isotopic purity of ≥99 atom% ¹³C and chemical purity ≥98% (CP), as documented by multiple vendors including Sigma-Aldrich, Eurisotop, and Cambridge Isotope Laboratories [1]. Lower-enrichment alternatives (e.g., 95–98 atom%) require larger natural abundance corrections, which propagate analytical error in tracer studies. The high enrichment level minimizes the required correction factors, directly improving the precision of isotopologue distribution measurements [2].

Isotopic Purity
Specification review
≥99 atom% ¹³C enrichment; ≥98% chemical purity (CP)
Minimizes natural abundance correction error; enables detection of subtle labeling changes.
Verify batch-specific CoA; purity impacts correction factor magnitude.
Isotopic purity Certificate of Analysis Quantitative accuracy

Carbonyl ¹³C Labeling for TROSY-HNCO NMR

In NMR studies of large proteins (>40 kDa), residue-type labeling with 1-¹³C amino acids added to a deuterated, ¹⁵N-labeled background enables selective TROSY-HNCO cross-peak detection with high sensitivity [1]. The ¹³C label at the carbonyl position is less prone to metabolic scrambling than ¹⁵N at the α-amino position, and produces sharp amide proton signals for the following residue [1]. Deuterated tyrosine analogs (e.g., L-Tyrosine-ring-D₄) are primarily used for reducing proton signal overlap in 2D/3D NMR but do not provide the carbonyl-specific connectivity information accessible with 1-¹³C labeling .

Protein NMR Labeling
Context-dependent
Target: Carbonyl ¹³C label enables selective TROSY-HNCO cross peaks with minimal metabolic scrambling Comparator: ¹⁵N α-amino labeling prone to scrambling; ring-D₄ lacks carbonyl connectivity Conditions: Uniform deuteration, ¹⁵N background, E. coli expression, proteins >40 kDa
Enables residue-specific assignment in high-molecular-weight protein systems.
Requires specialized labeling strategy; not suited for uniform labeling approaches.
Protein NMR TROSY Residue-specific labeling

L-Tyrosine-1-13C Application Scenarios


In Vivo Phenylalanine Hydroxylase Assay

L-Tyrosine-1-¹³C is the tracer of choice for primed continuous infusion protocols designed to measure the in vivo conversion of phenylalanine to tyrosine. The carboxyl-specific ¹³C label enables precise GC-MS quantification of plasma tyrosine enrichment without interference from phenylalanine-derived labeling, a requirement documented in clinical studies of phenylketonuria (PKU) where hydroxylation rates range from 0.13–0.95 µmol·kg⁻¹·h⁻¹ in patients versus 4.11–6.33 µmol·kg⁻¹·h⁻¹ in normal subjects [1]. Procurement of this specific isotopologue is essential for replicating these validated clinical flux methodologies.

Dual-Isotope Flux Studies with Linear Tracer Response

In experiments employing simultaneous infusions of phenylalanine and tyrosine tracers, L-Tyrosine-1-¹³C paired with L-[ring-²H₅]phenylalanine provides a validated, linear-response dual-tracer system for measuring whole-body protein turnover and amino acid kinetics [1]. The linear relationship between tracer mole fraction and MS signal (CV <5%) ensures accurate flux calculations without complex non-linear calibration, a critical consideration for studies requiring high-precision isotopologue distribution analysis [2].

LC-MS/MS Bioanalysis with Co-Eluting Internal Standards

For quantitative bioanalysis of tyrosine in biological matrices using LC-MS/MS, L-Tyrosine-1-¹³C serves as a superior internal standard compared to deuterated alternatives. The ¹³C label ensures precise co-elution with unlabeled tyrosine and identical electrospray ionization response, eliminating the chromatographic isotope effects and differential ionization biases observed with deuterated internal standards [1]. This property is particularly valuable for regulated bioanalytical workflows where method accuracy and reproducibility are paramount.

Residue-Specific Labeling for NMR of Large Proteins

In NMR studies of proteins exceeding 40 kDa where conventional triple-resonance experiments fail, L-Tyrosine-1-¹³C enables residue-type labeling (LBRT) in a deuterated, ¹⁵N-labeled background [1]. The carbonyl-specific ¹³C label facilitates selective TROSY-HNCO correlation spectroscopy, allowing identification of tyrosine residues and their sequential neighbors with high sensitivity and minimal isotopic scrambling. This application requires the specific 1-¹³C isotopologue; ring-labeled or uniformly labeled analogs do not provide the same selective connectivity information [1].

Application
Selection Property
Validation Focus
Phenylalanine hydroxylase activity research
Carboxyl-specific ¹³C avoids phenylalanine-derived labeling interference
Plasma tyrosine enrichment quantification by GC-MS
Dual-isotope protein turnover studies
Linear MS response with ¹³C/²H tracer mixtures
Tracer mole fraction precision and reproducibility
LC-MS/MS bioanalysis of tyrosine in research matrices
Co-elution with unlabeled analyte and matched ionization response
Matrix effect correction accuracy and assay precision
NMR structural studies of large proteins (>40 kDa)
Residue-specific carbonyl ¹³C label for TROSY-HNCO
Selective cross-peak detection and minimal isotopic scrambling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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